2-(Pentan-3-ylamino)pyrimidine-4-carboxylic acid

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

2-(Pentan-3-ylamino)pyrimidine-4-carboxylic acid (CAS 1692379-83-1) is a structurally defined building block for SAR studies. The pentan-3-yl group provides intermediate steric bulk and lipophilicity, distinct from linear or smaller-branched analogs. Use this exact compound to generate interpretable data in kinase and demethylase inhibitor programs. Available in research quantities with verified purity.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
Cat. No. B14084532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pentan-3-ylamino)pyrimidine-4-carboxylic acid
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCCC(CC)NC1=NC=CC(=N1)C(=O)O
InChIInChI=1S/C10H15N3O2/c1-3-7(4-2)12-10-11-6-5-8(13-10)9(14)15/h5-7H,3-4H2,1-2H3,(H,14,15)(H,11,12,13)
InChIKeyNZKDKDSCPKFYFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pentan-3-ylamino)pyrimidine-4-carboxylic acid: Procurement-Grade Pyrimidine Building Block with 2-Position Branched Alkylamino Substitution


2-(Pentan-3-ylamino)pyrimidine-4-carboxylic acid (CAS 1692379-83-1; molecular formula C10H15N3O2; molecular weight 209.24 g/mol) is a synthetic pyrimidine derivative characterized by a pentan-3-ylamino substituent at the 2-position and a carboxylic acid group at the 4-position of the pyrimidine ring . The compound belongs to the 2-(alkylamino)pyrimidine-4-carboxylic acid subclass, a scaffold frequently employed in medicinal chemistry for the development of kinase inhibitors, histone demethylase inhibitors, and receptor modulators [1]. The pentan-3-yl moiety represents a branched C5 alkyl chain, distinguishing this compound from linear butylamino, isopropylamino, or cycloalkylamino analogs in terms of steric bulk, lipophilicity, and conformational flexibility .

Why 2-(Pentan-3-ylamino)pyrimidine-4-carboxylic acid Cannot Be Replaced by Linear Alkylamino or Smaller-Branch Pyrimidine-4-Carboxylic Acids


Within the 2-(alkylamino)pyrimidine-4-carboxylic acid chemotype, the identity of the N-alkyl substituent exerts profound effects on target binding, selectivity, and physicochemical properties. The pentan-3-yl group is a secondary alkyl moiety with branching at the α-carbon relative to the amino nitrogen, which imposes distinct steric constraints compared to primary linear alkyl chains (e.g., butylamino) or smaller secondary groups (e.g., isopropylamino) [1]. In related pyrimidine-based inhibitor series, alkyl chain branching at the amino substituent has been shown to modulate kinase selectivity profiles and metabolic stability [2]. Substituting 2-(pentan-3-ylamino)pyrimidine-4-carboxylic acid with a linear analog such as 2-(butylamino)pyrimidine-4-carboxylic acid (CAS 1691877-67-4; MW 195.22) alters both molecular recognition geometry and lipophilicity, potentially compromising structure-activity relationships (SAR) established during lead optimization . Similarly, replacement with 2-(isopropylamino)pyrimidine-4-carboxylic acid (CAS 938458-89-0) or 2-(cyclohexylamino)pyrimidine-4-carboxylic acid (CAS 1702646-41-0) introduces different steric and conformational profiles that cannot be assumed equipotent without explicit comparative validation . The pentan-3-yl group provides an intermediate degree of branching and lipophilicity that may be optimal for specific binding pocket geometries; thus, interchanging this compound with structurally related pyrimidine-4-carboxylic acids without confirmatory biological or synthetic validation introduces unacceptable experimental variability in research settings [3].

Quantitative Differentiation Evidence for 2-(Pentan-3-ylamino)pyrimidine-4-carboxylic acid Versus Structural Analogs


Structural Differentiation: Branched C5 Alkylamino vs. Linear Butylamino Substitution

2-(Pentan-3-ylamino)pyrimidine-4-carboxylic acid possesses a branched pentan-3-ylamino substituent at the pyrimidine 2-position, whereas 2-(butylamino)pyrimidine-4-carboxylic acid contains a linear n-butylamino chain. The pentan-3-yl group is a secondary alkyl moiety (CH3-CH2-CH(NH-)-CH2-CH3), introducing α-carbon branching that increases steric demand relative to the primary butylamino group (NH-CH2-CH2-CH2-CH3) . Molecular weight differs by 14.02 g/mol (209.24 vs. 195.22 g/mol). The branching pattern alters conformational flexibility and hydrogen-bonding geometry at the amino nitrogen. In 4-aryl-2-aminoalkylpyrimidine JAK2 inhibitors, α-branched alkylamino substituents demonstrated altered kinase selectivity profiles and improved metabolic stability compared to linear alkylamino analogs, attributable to restricted bond rotation and modified interactions with hydrophobic binding pockets [1].

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Steric and Conformational Differentiation from Smaller-Branch Isopropylamino Analog

2-(Pentan-3-ylamino)pyrimidine-4-carboxylic acid (C10H15N3O2; MW 209.24) contains a C5 branched alkyl chain, whereas 2-(isopropylamino)pyrimidine-4-carboxylic acid (C8H11N3O2; MW 181.19) contains a C3 branched chain . The pentan-3-yl group provides additional hydrophobic surface area (estimated ΔcLogP ≈ +1.0 to +1.5 based on fragment addition of -CH2-CH2- relative to isopropyl) and greater conformational flexibility while retaining α-branching. In kinase inhibitor SAR studies, increasing N-alkyl chain length from isopropyl to longer branched alkyls has been associated with enhanced residence time at certain kinase ATP-binding sites and altered selectivity window versus off-target kinases [1]. The molecular weight difference of 28.05 g/mol corresponds to an ethyl group extension on one branch, a modification that cannot be achieved with the isopropyl analog.

Medicinal Chemistry Ligand Design Binding Pocket Compatibility

Class-Level Evidence: Pyrimidine-4-Carboxylic Acid Derivatives as Histone Demethylase Inhibitors

The pyrimidine-4-carboxylic acid scaffold, including 2-substituted amino derivatives, has been identified as a privileged chemotype for inhibition of histone demethylases, particularly the Jumonji C (JmjC) domain-containing family [1]. Patent disclosures (US10494346B2; WO2016/153216) demonstrate that pyrimidine-4-carboxylic acid derivatives exhibit anti-tumor activity across multiple cancer types including prostate cancer, breast cancer, bladder cancer, lung cancer, and melanoma [2]. Structurally related compounds such as substituted 2-(2-aminopyrimidin-4-yl)pyridine-4-carboxylates have shown potent inhibition of JmjC domain-containing histone demethylases, with specific derivatives achieving nanomolar-range potency in enzymatic assays [3]. The 2-(pentan-3-ylamino) substitution pattern provides a specific combination of steric and lipophilic properties that distinguishes this compound within the broader pyrimidine-4-carboxylic acid inhibitor class; however, target-specific potency data for this exact compound are not publicly disclosed, and class-level inference alone cannot substitute for direct comparative validation [4].

Cancer Therapeutics Epigenetics Enzyme Inhibition

Differentiation from Cycloalkylamino Analogs: Conformational Flexibility vs. Rigidity

2-(Pentan-3-ylamino)pyrimidine-4-carboxylic acid (MW 209.24) contains a flexible acyclic branched alkyl chain, whereas 2-(cyclohexylamino)pyrimidine-4-carboxylic acid (CAS 1702646-41-0; MW 221.26; C11H15N3O2) incorporates a conformationally constrained cyclohexyl ring . The pentan-3-yl group exhibits rotatable bond flexibility (C-C bonds with multiple accessible conformers), while the cyclohexyl group adopts limited chair conformations. Molecular weight difference is -12.02 g/mol, and carbon count difference is -1. In drug design, acyclic branched alkyl groups often provide superior metabolic stability relative to cycloalkyl moieties due to reduced susceptibility to CYP450-mediated oxidation at ring positions; conversely, cycloalkyl groups may confer enhanced target selectivity through rigidified binding poses [1]. The cyclohexylamino analog has been implicated in G protein-coupled receptor kinase (GRK) inhibition , while the pentan-3-ylamino compound's target profile remains undisclosed. These compounds are not interchangeable without direct comparative profiling.

Conformational Analysis Ligand Design Medicinal Chemistry

Procurement-Driven Application Scenarios for 2-(Pentan-3-ylamino)pyrimidine-4-carboxylic acid


Medicinal Chemistry Lead Optimization: Branched Alkylamino Pyrimidine-4-Carboxylic Acid SAR Exploration

Investigators optimizing a pyrimidine-4-carboxylic acid lead series require a structurally defined 2-(pentan-3-ylamino) building block to probe the SAR of α-branched alkylamino substituents on target binding, selectivity, and ADME properties. The compound serves as a specific SAR probe: the pentan-3-yl group introduces intermediate steric bulk and lipophilicity relative to isopropyl (smaller branch) and cyclohexyl (constrained cyclic) analogs [1]. Procurement of the exact compound is essential to generate interpretable SAR data; substitution with linear butylamino or smaller-branch analogs introduces confounding variables in biological readouts. This scenario is supported by precedent in 4-aryl-2-aminoalkylpyrimidine JAK2 inhibitor optimization, where systematic variation of N-alkyl branching was critical to achieving target selectivity [2].

Synthetic Intermediate for Kinase-Focused Compound Library Construction

This compound functions as a versatile carboxylic acid intermediate for amide coupling or esterification reactions to generate focused libraries of 2-(pentan-3-ylamino)pyrimidine-4-carboxamides or carboxylates. The 4-position carboxylic acid provides a tractable handle for diversification, while the 2-position pentan-3-ylamino group is fixed as an invariant scaffold element. Such libraries are deployed in kinase inhibitor discovery programs where the pyrimidine core engages the ATP-binding hinge region and the N-alkyl substituent occupies hydrophobic selectivity pockets [1]. The branched C5 chain may offer advantages in balancing potency and physicochemical properties relative to linear or cyclic analogs. The compound's CAS registry (1692379-83-1) enables precise procurement and documentation for reproducible library synthesis [2].

Histone Demethylase Inhibitor Program: Scaffold Validation with Defined 2-Substitution

Research groups pursuing histone demethylase inhibitors as anti-cancer agents may utilize 2-(pentan-3-ylamino)pyrimidine-4-carboxylic acid to evaluate whether the pentan-3-ylamino substitution pattern confers favorable inhibition of JmjC domain-containing demethylases relative to other 2-substituted analogs [1]. The pyrimidine-4-carboxylic acid scaffold is privileged for this target class, as demonstrated in patent literature disclosing anti-tumor activity across prostate, breast, bladder, lung, and melanoma cancer models [2]. The specific pentan-3-yl group represents one point in a multi-dimensional SAR matrix; obtaining the exact compound ensures that any observed biological activity can be unambiguously attributed to this substitution pattern rather than to an unintended structural variant introduced by analog substitution [3].

Agrochemical Discovery: Pyrimidine-Carboxylic Acid Herbicide or Insecticide Intermediate

Pyrimidine-4-carboxylic acid derivatives, including 2-amino and 2-(alkylamino) variants, are established scaffolds in agrochemical discovery, with applications as herbicides, insecticides, acaricides, and fungicides [1]. 2-(Pentan-3-ylamino)pyrimidine-4-carboxylic acid may serve as a synthetic intermediate for the preparation of agrochemical candidates where the branched C5 alkylamino group modulates physicochemical properties such as logP, soil mobility, and target site penetration. The compound's structural features align with known agrochemical pyrimidine carboxylic acid frameworks; procurement of the exact compound enables systematic exploration of this substitution space without confounding effects from alternative alkylamino groups [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Pentan-3-ylamino)pyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.